Cas no 474657-72-2 (6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride)

6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride structure
474657-72-2 structure
Productnaam:6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride
CAS-nummer:474657-72-2
MF:C16H21BrN2
MW:321.255343198776
CID:1004538
PubChem ID:637026

6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride
    • DesforMylflustrabroMine hydrochloride
    • 6-Bromo-2-(1,1-dimethyl-2-propen-1-yl)-N-methyl-1H-indole-3-ethanamine
    • 2-[6-bromo-2-(1,1-dimethylprop-2-en-1-yl)-1H-indol-3-yl]-N-methylethanamine
    • SCHEMBL20741471
    • desformylflustrabromine
    • 1H-Indole-3-ethanamine, 6-bromo-2-(1,1-dimethyl-2-propen-1-yl)-N-methyl-
    • N-(2-[6-bromo-2(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]ethyl)-N-methylamine
    • CHEBI:188610
    • 1H-indole-3-ethanamine, 6-bromo-2-(1,1-dimethyl-2-propenyl)-N-methyl-
    • DTXSID601046502
    • Q5264123
    • 24C2SY7KUV
    • BDBM50217055
    • {2-[6-Bromo-2-(1,1-dimethyl-allyl)-1H-indol-3-yl]-ethyl}-methyl-amine
    • Deformylflustrabromine
    • CHEMBL231592
    • 2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine
    • InChI=1/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H
    • 474657-72-2
    • Inchi: InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3
    • InChI-sleutel: GQHSCJUTJKLZPX-UHFFFAOYSA-N
    • LACHT: CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC

Berekende eigenschappen

  • Exacte massa: 320.08881g/mol
  • Monoisotopische massa: 320.08881g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 316
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 27.8Ų

6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanaminehydrochloride Gerelateerde literatuur

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